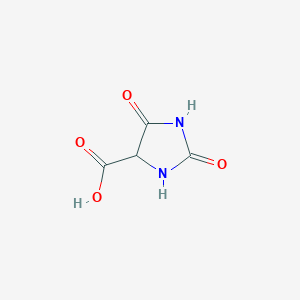

5-Hydantoincarboxylic acid

CAS No.: 5624-16-8

Cat. No.: VC19717872

Molecular Formula: C4H4N2O4

Molecular Weight: 144.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5624-16-8 |

|---|---|

| Molecular Formula | C4H4N2O4 |

| Molecular Weight | 144.09 g/mol |

| IUPAC Name | 2,5-dioxoimidazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C4H4N2O4/c7-2-1(3(8)9)5-4(10)6-2/h1H,(H,8,9)(H2,5,6,7,10) |

| Standard InChI Key | SLTHATJXYPMPML-UHFFFAOYSA-N |

| Canonical SMILES | C1(C(=O)NC(=O)N1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

5-Hydantoincarboxylic acid is interchangeably referred to as hydantoin-5-acetic acid, 5-carboxymethylhydantoin, or 2,5-dioxoimidazolidin-4-yl acetic acid . Its IUPAC name, 2-(2,5-dioxoimidazolidin-4-yl)acetic acid, reflects the positioning of the carboxylic acid group on the imidazolidine ring.

Molecular Structure and Key Identifiers

The compound’s structure consists of a hydantoin core (an imidazolidine ring with ketone groups at positions 2 and 5) substituted with an acetic acid moiety at position 4 (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 5427-26-9 |

| Molecular Formula | |

| Molecular Weight | 158.11 g/mol |

| SMILES | OC(=O)CC1NC(=O)NC1=O |

| InChI Key | DQQLZADYSWBCOX-UHFFFAOYNA-N |

| Decomposition Temperature | ~217°C |

The crystal structure and hydrogen-bonding patterns remain areas for further investigation, though spectral data (e.g., -NMR, IR) confirm the presence of carbonyl and carboxylic acid functional groups .

Synthesis and Reaction Pathways

Halogenation and Nucleophilic Substitution

A patented method for synthesizing 5-arylhydantoins involves halogenating 5-unsubstituted hydantoin compounds followed by reaction with phenol derivatives . Although this process specifically targets brominated intermediates (e.g., 5-bromohydantoin), analogous strategies may apply to 5-Hydantoincarboxylic acid. For instance, substituting phenol with a carboxylation agent could introduce the acetic acid group. The general reaction mechanism proceeds as follows:

-

Halogenation:

Hydantoin reacts with a halogenating agent (e.g., bromine) to form a 5-halohydantoin intermediate. -

Nucleophilic Substitution:

The halogen atom is displaced by a nucleophile (e.g., carboxylate anion) under catalytic conditions.

Direct Carboxylation

Alternative routes may involve carboxylating hydantoin at position 5 using reagents like potassium cyanide followed by hydrolysis, though experimental validation is required. This approach mirrors the synthesis of Hydantoin-5-propionic acid, where a propionic acid chain is introduced via analogous methods .

Physicochemical Properties

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume